TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE is a synthetic compound that belongs to the family of piperidine derivatives. It is commonly used in medicinal chemistry as a building block for the synthesis of various bioactive molecules.
Scientific Research Applications
TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE is widely used in scientific research, particularly in medicinal chemistry. It serves as a building block for the synthesis of various bioactive molecules, which can be used in drug discovery and development. The compound’s versatility makes it valuable in the synthesis of complex organic molecules, including potential pharmaceuticals.
Safety and Hazards
The safety data sheet for “1-Boc-5-Ethyl-2,4-dioxopiperidine” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Preparation Methods
Synthetic Routes and Reaction Conditions
TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE can be synthesized through a regioselective γ-alkylation of N-Boc protected piperidine-2,4-dione. The reaction involves the use of a wide variety of electrophiles, demonstrating the robustness of the procedure . For example, one method involves the reaction of tert-butyl 2,4-dioxopiperidine-1-carboxylate with lithium bis(trimethylsilyl)amide (LiHMDS) in dry tetrahydrofuran (THF) at -20°C under nitrogen .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include lithium bis(trimethylsilyl)amide (LiHMDS) for alkylation reactions and various oxidizing and reducing agents for other transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can produce γ-alkylated derivatives of the compound .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
5-Ethylpiperidine-2,4-dione: Shares a similar skeleton with TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE.
N-Boc-2,4-dioxopiperidine: Another related compound used in synthetic chemistry.
Uniqueness
This compound is unique due to its specific structure, which includes a tert-butyl carbamate (Boc) protecting group. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-8-7-13(10(15)6-9(8)14)11(16)17-12(2,3)4/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXSCLVWCAEWDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C(=O)CC1=O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20739966 |
Source
|
Record name | tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20739966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845267-80-3 |
Source
|
Record name | tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20739966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.